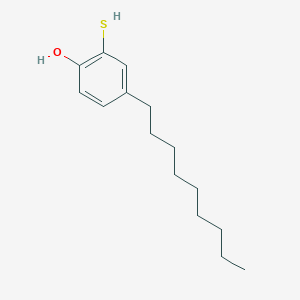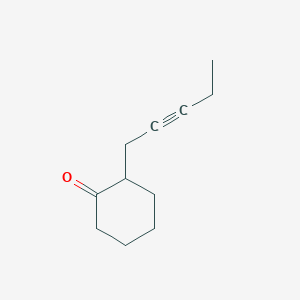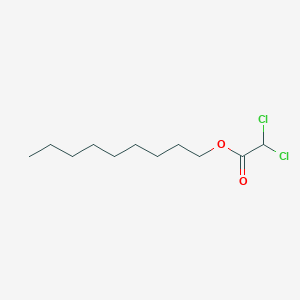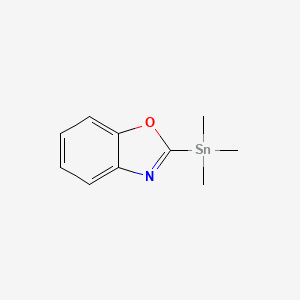
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with a hydroxy group, a sulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction, where a thiol reacts with the double bond of the cyclohexene ring.
Hydroxylation: The hydroxyl group can be added through an oxidation reaction, such as the use of osmium tetroxide (OsO4) followed by reduction.
Carboxamidation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-thiocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-mercaptocyclohex-2-ene-1-carboxamide
- N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxylic acid
Uniqueness
N-Hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide is unique due to the presence of both a hydroxy and a sulfanyl group on the cyclohexene ring, which can impart distinct chemical and biological properties
Properties
CAS No. |
83369-23-7 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N-hydroxy-4-sulfanylcyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO2S/c9-7(8-10)5-1-3-6(11)4-2-5/h1,3,5-6,10-11H,2,4H2,(H,8,9) |
InChI Key |
WISOYXJXKKYVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=CC1C(=O)NO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)

![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)

![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)




